molecular formula C14H15N3O2S B6594104 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 919725-73-8

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one

Katalognummer B6594104
CAS-Nummer: 919725-73-8
Molekulargewicht: 289.35 g/mol
InChI-Schlüssel: HFHAPGKMWYUWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a new analgesic drug. It was first discovered in the early 1990s by scientists at Abbott Laboratories, who were searching for new compounds that could target the nicotinic acetylcholine receptor (nAChR) in the brain. ABT-594 has since been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain.

Wirkmechanismus

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one involves activation of the nAChR in the brain. This receptor is a ligand-gated ion channel that is involved in the transmission of pain signals. When 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one binds to the receptor, it causes the channel to open, leading to the influx of ions into the cell. This depolarizes the cell membrane and leads to the release of neurotransmitters, including dopamine, serotonin, and noradrenaline. These neurotransmitters are involved in the modulation of pain sensation and can lead to a reduction in pain.
Biochemical and Physiological Effects:
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in the brain, which can lead to a reduction in pain sensation. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have a low potential for abuse and addiction, which is a major advantage over other analgesic drugs.

Vorteile Und Einschränkungen Für Laborexperimente

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has several advantages for use in lab experiments. It has a unique mechanism of action that makes it a promising candidate for the treatment of chronic pain. It has also been shown to have a low potential for abuse and addiction, which is a major advantage over other analgesic drugs. However, there are also limitations to the use of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments. It is a synthetic compound that may have limited availability, and its use may be restricted by regulatory agencies.

Zukünftige Richtungen

There are several future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one. One area of research is the development of new analogs of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one that may have improved pharmacological properties. Another area of research is the development of new formulations of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one that may improve its bioavailability and efficacy. In addition, there is a need for further studies to determine the safety and efficacy of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one in clinical trials, and to explore its potential as a treatment for other conditions, such as depression and anxiety.

Synthesemethoden

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one involves a series of chemical reactions that start with commercially available starting materials. The key step in the synthesis is the formation of the benzothiazole ring, which is achieved by reacting 2-aminobenzenethiol with 2-chloroacetyl chloride. The resulting intermediate is then coupled with a pyrrolidine derivative to form the final product. The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has been optimized over the years, and several different methods have been developed to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied in preclinical models for its potential as a new analgesic drug. It has been shown to have a unique mechanism of action that involves activation of the nAChR in the brain. This receptor is involved in the transmission of pain signals, and activation of the receptor by 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one leads to a reduction in pain sensation. 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to be effective in a variety of animal models of pain, including thermal, mechanical, and inflammatory pain.

Eigenschaften

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-7-6-17-8-10(18)12(13(17)15)14-16-9-4-2-3-5-11(9)20-14/h2-5,15,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHAPGKMWYUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.